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molecular formula C6H10Cl4O B136631 Bis(1,3-Dichloroisopropyl) Ether CAS No. 59440-89-0

Bis(1,3-Dichloroisopropyl) Ether

Cat. No. B136631
M. Wt: 239.9 g/mol
InChI Key: QMDIZIDCORWBJK-UHFFFAOYSA-N
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Patent
US04530800

Procedure details

A 3 L 3-neck flask fitted with overhead mechanical stirrer, thermometer, condenser, and N2 line was charged with perylene (Aldrich Chemical Co., Milwaukee, WI, 53201, 25 g, 99 mmol) and o-dichlorobenzene (500 mL). The liquid was warmed until all the large chunks of solid dissolved (80° ) and then cooled quickly to give finely divided crystals. After further cooling with a salt-ice bath to 5°, SnCl4 (Aldrich, 98%, 51.2 g, 0.897 mol, 23 mL), was added in one portion. No temperature change occurred. The pot temperature was kept below 5°, and 1,1-dichloromethylmethylether (Aldrich, 14.9 g, 0.13 mol, 11.7 mL) was added dropwise over 1 h. The resulting suspension was warmed slowly to 40° over 2 h and further stirred for 16 h. Considerable HCl gas evolution occurred during the warming and the early part of the reaction at 40°. The reaction mixture was then cooled to 10° and hydrolysed by careful addition of 1 L of cold H2O. After 4 h the layers were separated and the organic layer filtered, dried with anhydrous Na2SO4 (Mallinckrodt Co., 2nd and Mallinckrodt St., St. Louis, MO, 63147, 100 g) and filtered again. The clear yellow solution was passed through a 500 g plug of SiO2 using PhCH3 as the eluting solvent with 500 mL fractions. This chromatography separated unreacted perylene from the aldehyde and a more polar product. Fractions (5 L) containing the aldehyde were combined and the PhCH3 removed. The resulting oily solid was shaken with CH3OH (200 mL) and the orange-brown crystals which formed were collected by filtration to give after drying 23.2 g (83%) of 3-perylenecarbaldehyde mp 223°-233°, (C,H), (lit. mp 236°(darkens >230 °)), N. P. Buu-Hoi and C. T. Long, Recueil 75 1121 (1956).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
SnCl4
Quantity
23 mL
Type
reactant
Reaction Step Two
Quantity
11.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N#N.[CH:3]1[C:20]2=[C:21]3[C:10]([C:11]4[C:22]5[C:15](=[CH:16][CH:17]=[CH:18][C:19]2=5)[CH:14]=[CH:13][CH:12]=4)=[CH:9][CH:8]=[CH:7][C:6]3=[CH:5][CH:4]=1.Cl[Sn](Cl)(Cl)Cl.ClC[CH:30]([O:33]C(CCl)CCl)CCl.Cl>O.ClC1C=CC=CC=1Cl>[CH:18]1[C:19]2=[C:22]3[C:11]([C:10]4[C:21]5[C:6](=[CH:5][CH:4]=[CH:3][C:20]2=5)[CH:7]=[CH:8][CH:9]=4)=[CH:12][CH:13]=[CH:14][C:15]3=[C:16]([CH:30]=[O:33])[CH:17]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
25 g
Type
reactant
Smiles
C1=CC=C2C=CC=C3C4=CC=CC5=CC=CC(C1=C23)=C45
Name
Quantity
500 mL
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl
Step Two
Name
SnCl4
Quantity
23 mL
Type
reactant
Smiles
Cl[Sn](Cl)(Cl)Cl
Step Three
Name
Quantity
11.7 mL
Type
reactant
Smiles
ClCC(CCl)OC(CCl)CCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
further stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 3 L 3-neck flask fitted with overhead mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The liquid was warmed until all the large chunks of solid
DISSOLUTION
Type
DISSOLUTION
Details
dissolved (80° )
TEMPERATURE
Type
TEMPERATURE
Details
cooled quickly
CUSTOM
Type
CUSTOM
Details
to give finely divided crystals
TEMPERATURE
Type
TEMPERATURE
Details
After further cooling with a salt-ice bath to 5°
CUSTOM
Type
CUSTOM
Details
was kept below 5°
TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was warmed slowly to 40° over 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the early part of the reaction at 40°
CUSTOM
Type
CUSTOM
Details
After 4 h the layers were separated
Duration
4 h
FILTRATION
Type
FILTRATION
Details
the organic layer filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous Na2SO4 (Mallinckrodt Co., 2nd and Mallinckrodt St., St. Louis, MO, 63147, 100 g)
FILTRATION
Type
FILTRATION
Details
filtered again
CUSTOM
Type
CUSTOM
Details
This chromatography separated unreacted perylene from the aldehyde
ADDITION
Type
ADDITION
Details
Fractions (5 L) containing the aldehyde
CUSTOM
Type
CUSTOM
Details
the PhCH3 removed
STIRRING
Type
STIRRING
Details
The resulting oily solid was shaken with CH3OH (200 mL)
CUSTOM
Type
CUSTOM
Details
the orange-brown crystals which formed
FILTRATION
Type
FILTRATION
Details
were collected by filtration
CUSTOM
Type
CUSTOM
Details
to give
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying 23.2 g (83%) of 3-perylenecarbaldehyde mp 223°-233°, (C,H), (lit. mp 236°(darkens >230 °)), N

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C1=CC(=C2C=CC=C3C4=CC=CC5=CC=CC(C1=C23)=C45)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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